molecular formula C18H20N2O4 B034644 (-)-N,N'-Dibenzyl-D-tartaric diamide CAS No. 108321-43-3

(-)-N,N'-Dibenzyl-D-tartaric diamide

Cat. No.: B034644
CAS No.: 108321-43-3
M. Wt: 328.4 g/mol
InChI Key: BBYSAHVLSFBCMN-HOTGVXAUSA-N
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Description

(-)-N,N’-Dibenzyl-D-tartaric diamide is a chiral diamide derived from tartaric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-N,N’-Dibenzyl-D-tartaric diamide typically involves the reaction of tartaric acid with benzylamine. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of (-)-N,N’-Dibenzyl-D-tartaric diamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(-)-N,N’-Dibenzyl-D-tartaric diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(-)-N,N’-Dibenzyl-D-tartaric diamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (-)-N,N’-Dibenzyl-D-tartaric diamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and catalytic processes. The formation of hydrogen bonds and hydrophobic interactions plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(-)-N,N’-Dibenzyl-D-tartaric diamide is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral resolving agent, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2S,3S)-N,N'-dibenzyl-2,3-dihydroxybutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-15(17(23)19-11-13-7-3-1-4-8-13)16(22)18(24)20-12-14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYSAHVLSFBCMN-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C(C(=O)NCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)[C@H]([C@@H](C(=O)NCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333402
Record name (-)-N,N'-Dibenzyl-D-tartaric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-43-3
Record name (-)-N,N'-Dibenzyl-D-tartaric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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